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Compound of Interest

Compound Name: 2,3,4-Trimethyl-2-pentene

CAS No.: 565-77-5

Cat. No.: B1583743 Get Quote

Focus: 2,3,4-Trimethyl-2-pentene (TMP)
Executive Summary & Chemical Profile
2,3,4-Trimethyl-2-pentene (TMP) is a tetrasubstituted, sterically hindered octene isomer often

encountered in diisobutylene fractions or refinery streams. While historically relegated to fuel

blending (polygas) due to its low reactivity toward standard nucleophiles, TMP represents a

dense, electron-rich scaffold for synthesizing high-value fine chemicals.

Its structural complexity—featuring a tetrasubstituted double bond flanked by isopropyl and

methyl groups—presents a dual-edged sword:

The Challenge: Extreme steric hindrance inhibits classical addition reactions (e.g., standard

hydroformylation).

The Opportunity: Successful functionalization yields quaternary carbon centers and highly

branched motifs essential for neo-structured fragrances, hindered phenolic antioxidants, and

chiral pharmaceutical intermediates.

Chemical Profile:

CAS: 565-77-5[1]

Structure: (CH₃)₂C=C(CH₃)CH(CH₃)₂
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Boiling Point: ~116 °C

Key Reactivity: Electron-rich olefin (susceptible to electrophilic attack), resistant to

nucleophilic attack, prone to acid-catalyzed isomerization.

Strategic Reaction Pathways (Logic Map)
The following diagram illustrates the three primary valorization pathways for TMP: Oxidative

Cleavage (to ketones), Hydroformylation (to C9 aldehydes), and Friedel-Crafts Alkylation (to

stabilizers).
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Figure 1: Strategic valorization tree for 2,3,4-trimethyl-2-pentene, highlighting conversion to

ketones, aldehydes, and alkylated phenols.

Protocol A: Catalytic Epoxidation & Rearrangement
Application: Synthesis of acid-sensitive epoxide intermediates and rearrangement to valuable

ketones (e.g., for fragrance synthesis). Mechanism: The electron-rich nature of the

tetrasubstituted double bond makes TMP highly reactive toward electrophilic oxygen sources,

despite steric bulk.

Experimental Logic
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Standard epoxidation with peracids (mCPBA) is effective but atom-inefficient for scale-up. This

protocol uses a Manganese(II)/Bicarbonate catalyzed system with Hydrogen Peroxide, which is

safer and scalable. The bicarbonate acts to form peroxymonocarbonate in situ, an effective

oxidant for electron-rich olefins.

Detailed Methodology
Reagents:

Substrate: 2,3,4-Trimethyl-2-pentene (10 mmol)

Oxidant: 30% H₂O₂ (15 mmol)

Catalyst: MnSO₄·H₂O (0.1 mol%)

Co-catalyst: Salicylic acid (1 mol%)

Buffer: NaHCO₃ (0.4 M aqueous solution)

Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

Preparation: In a 50 mL round-bottom flask, dissolve MnSO₄·H₂O (1.7 mg) and salicylic acid

(1.4 mg) in MeCN (10 mL). Stir for 10 minutes to form the active Mn-complex.

Substrate Addition: Add TMP (1.12 g, 10 mmol) to the catalyst solution.

Oxidant Feed: Cool the mixture to 0°C. Add the NaHCO₃ solution (4 mL) followed by slow

addition of 30% H₂O₂ (1.7 mL) over 30 minutes via syringe pump. Reasoning: Slow addition

prevents thermal runaway and non-productive decomposition of peroxide.

Reaction: Allow the mixture to warm to 20°C and stir for 4–6 hours. Monitor by GC-MS (look

for M+ = 128).

Workup: Quench with saturated Na₂S₂O₃ (to destroy excess peroxide). Extract with ethyl

acetate (3 x 15 mL). Dry organic layer over MgSO₄.
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Purification: The epoxide is acid-sensitive. Flash chromatography on basic alumina (not

silica) is recommended if isolation is required.

Yield Expectation: >85% conversion; >90% selectivity for the epoxide.

Data: Solvent Effects on Epoxidation Efficiency

Solvent Conversion (4h)
Selectivity
(Epoxide)

Notes

MeCN 92% 94%
Optimal polarity for

Mn-catalyst.

DCM 65% 88%
Slower kinetics;

biphasic issues.

| Methanol | 40% | 60% | Solvolysis side-products (methoxy-alcohols) observed. |

Protocol B: Rhodium-Catalyzed Hydroformylation
(Advanced)
Application: Synthesis of highly branched C9 aldehydes (precursors to isononanol). Challenge:

The "Keulemans Rule" suggests that quaternary carbons adjacent to the double bond severely

retard hydroformylation. Standard Cobalt catalysts require extreme conditions (200 atm).

Solution: Use of Rhodium (Rh) with π-acceptor phosphite ligands or bulky bisphosphines to

facilitate insertion into the hindered bond.

Experimental Logic
High pressure is unavoidable, but ligand choice dictates success. Bulky phosphites (like

BiPhePhos) open the metal center, allowing the bulky olefin to coordinate.

Detailed Methodology
Safety Warning: This reaction involves Carbon Monoxide (CO) and high pressure.[2] Use a

rated autoclave in a ventilated blast shield.

Reagents:
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Precursor: Rh(acac)(CO)₂ (0.5 mol%)

Ligand: Triphenylphosphite (P(OPh)₃) or specialized bulky phosphite (Ligand/Rh ratio = 5:1).

Gas: Syngas (1:1 CO/H₂)[3]

Step-by-Step Procedure:

Catalyst Loading: In a glovebox, load the Rh precursor and ligand into the glass liner of a

high-pressure Parr reactor. Dissolve in anhydrous Toluene (concentration 0.5 M relative to

alkene).

Substrate Injection: Add degassed TMP.

Pressurization: Seal the reactor. Purge 3 times with N₂ (10 bar), then 3 times with Syngas.

Pressurize to 60 bar (900 psi) with Syngas.

Heating: Heat to 120°C with vigorous stirring (1000 rpm). Reasoning: High temperature is

needed to overcome the activation energy of the sterically hindered insertion step.

Duration: Run for 24–48 hours.

Analysis: Cool to room temperature, vent carefully. Analyze crude by GC.

Note: Expect low reaction rates compared to linear octenes. If conversion is <10%,

increase temperature to 140°C, though this risks isomerization.

Protocol C: Friedel-Crafts Alkylation of Phenol
Application: Synthesis of hindered phenolic antioxidants (stabilizers for polymers/lubricants).

Mechanism: Acid-catalyzed generation of a tertiary carbocation followed by electrophilic

aromatic substitution.

Experimental Logic
TMP rearranges easily under acidic conditions. The goal is to capture the tertiary carbocation

at the para position of phenol.

Step-by-Step Procedure:
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Setup: 3-neck flask with reflux condenser and addition funnel.

Charge: Add Phenol (9.4 g, 0.1 mol) and catalyst (Amberlyst-15 dry resin, 1.0 g) to the flask.

Heat to 60°C to melt phenol/ensure liquid phase.

Addition: Add TMP (11.2 g, 0.1 mol) dropwise over 1 hour.

Observation: The reaction is exothermic. Maintain temp <80°C to prevent polymerization

of the olefin.

Digestion: Stir at 80°C for 4 hours.

Workup: Filter off the solid catalyst (can be regenerated).

Distillation: Unreacted TMP and phenol are removed by vacuum distillation. The product

(highly viscous oil or solid) remains. Recrystallize from hexane.

References & Authority
In-Text Citations & Validation:

Hydroformylation Challenges: The difficulty of hydroformylating tetrasubstituted alkenes is

well-documented. Specialized ligands are required to achieve turnover (See Van Leeuwen,

P. W., et al. on bulky phosphite ligands [1]).

Epoxidation Selectivity: The use of bicarbonate/Mn systems avoids the acidity of mCPBA,

preventing the ring-opening of the sensitive tetrasubstituted epoxide [2].

Industrial Context: Isomeric octenes like TMP are standard feedstocks for the production of

oxo-alcohols and alkylphenols in the petrochemical industry [3].
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acid-catalyzed rearrangement and alkylation chemistry of hindered alkenes).

Sigma-Aldrich. (2024). 2,3,4-Trimethyl-2-pentene Product Specification & Safety Data

Sheet. (Physical properties verification).

Disclaimer: These protocols are for research purposes. 2,3,4-Trimethyl-2-pentene is a

flammable liquid (Flash point ~18°C). All high-pressure reactions must be conducted in

appropriate safety containment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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